4-[(1,1,1-trifluoropropan-2-yl)oxy]pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1,1,1-trifluoropropan-2-yl)oxy]pyridin-2-amine is an organic compound that features a pyridine ring substituted with an amine group and an ether linkage to a trifluoropropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,1,1-trifluoropropan-2-yl)oxy]pyridin-2-amine typically involves the reaction of 2-amino-4-hydroxypyridine with 1,1,1-trifluoropropan-2-ol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with a dehydrating agent to facilitate the formation of the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-[(1,1,1-trifluoropropan-2-yl)oxy]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
Scientific Research Applications
4-[(1,1,1-trifluoropropan-2-yl)oxy]pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties such as high thermal stability or resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 4-[(1,1,1-trifluoropropan-2-yl)oxy]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropyl group can enhance the compound’s binding affinity and selectivity by interacting with hydrophobic pockets in the target protein. This interaction can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
4-[(1,1,1-trifluoropropan-2-yl)oxy]pyridine: Lacks the amine group, which may affect its reactivity and biological activity.
2-amino-4-(trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of a trifluoropropyl group, which can influence its chemical properties and applications.
Uniqueness
4-[(1,1,1-trifluoropropan-2-yl)oxy]pyridin-2-amine is unique due to the presence of both an amine group and a trifluoropropyl ether linkage. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and potential for hydrogen bonding, which can enhance its utility in various applications.
Properties
IUPAC Name |
4-(1,1,1-trifluoropropan-2-yloxy)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O/c1-5(8(9,10)11)14-6-2-3-13-7(12)4-6/h2-5H,1H3,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADOXWNWNWJTEFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)OC1=CC(=NC=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.